molecular formula C16H17N3O5S B2650005 2-{2-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]-2-oxoethyl}-2,3-dihydropyridazin-3-one CAS No. 1706146-10-2

2-{2-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]-2-oxoethyl}-2,3-dihydropyridazin-3-one

Cat. No.: B2650005
CAS No.: 1706146-10-2
M. Wt: 363.39
InChI Key: HDDMMPJCIPSUPU-UHFFFAOYSA-N
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Description

2-{2-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]-2-oxoethyl}-2,3-dihydropyridazin-3-one is a complex organic compound that features a combination of azetidine, pyridazinone, and methoxybenzenesulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]-2-oxoethyl}-2,3-dihydropyridazin-3-one typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Introduction of the Methoxybenzenesulfonyl Group: This step involves the sulfonylation of the azetidine ring using 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with Pyridazinone: The final step involves coupling the sulfonylated azetidine with a pyridazinone derivative under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

2-{2-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]-2-oxoethyl}-2,3-dihydropyridazin-3-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors.

Mechanism of Action

The mechanism of action of 2-{2-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]-2-oxoethyl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The methoxybenzenesulfonyl group is known to interact with enzyme active sites, potentially inhibiting their activity. The azetidine ring may also play a role in binding to receptors or enzymes, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzenesulfonyl chloride: Used in the synthesis of sulfonylated derivatives.

    Azetidine derivatives: Known for their biological activity and use in medicinal chemistry.

    Pyridazinone derivatives: Investigated for their pharmacological properties.

Uniqueness

2-{2-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]-2-oxoethyl}-2,3-dihydropyridazin-3-one is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of the methoxybenzenesulfonyl group enhances its potential as a pharmacophore, while the azetidine and pyridazinone rings contribute to its versatility in organic synthesis.

Properties

IUPAC Name

2-[2-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-2-oxoethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5S/c1-24-12-4-6-13(7-5-12)25(22,23)14-9-18(10-14)16(21)11-19-15(20)3-2-8-17-19/h2-8,14H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDDMMPJCIPSUPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)CN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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